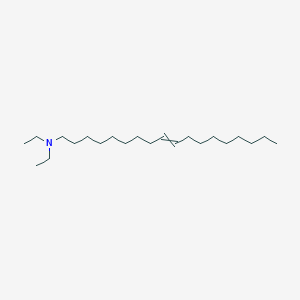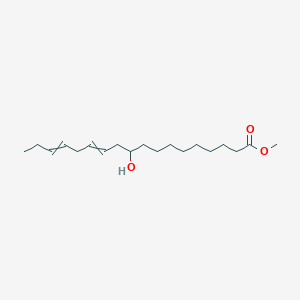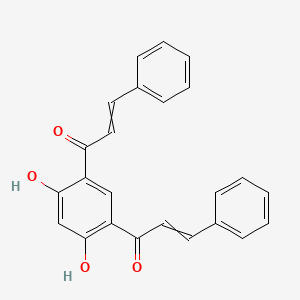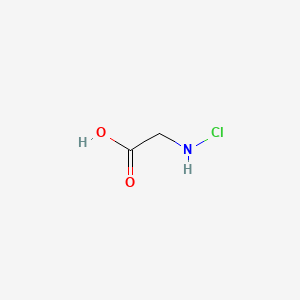
2-amino-5-methyl-4,6-diphenylbenzene-1,3-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-5-methyl-4,6-diphenylbenzene-1,3-dicarbonitrile is an organic compound that belongs to the class of aromatic nitriles. This compound is known for its unique structural properties, which make it a valuable component in various chemical and industrial applications. It is characterized by the presence of amino, methyl, and diphenyl groups attached to a benzene ring, along with two nitrile groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-methyl-4,6-diphenylbenzene-1,3-dicarbonitrile typically involves a multi-step process. One common method includes the following steps:
Knoevenagel Condensation: This step involves the reaction of an aromatic aldehyde with malononitrile in the presence of a base to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the desired aromatic ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the synthesis.
化学反应分析
Types of Reactions
2-amino-5-methyl-4,6-diphenylbenzene-1,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, and bases are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted aromatic compounds.
科学研究应用
2-amino-5-methyl-4,6-diphenylbenzene-1,3-dicarbonitrile has extensive applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 2-amino-5-methyl-4,6-diphenylbenzene-1,3-dicarbonitrile involves its interaction with specific molecular targets. The compound can act as a photosensitizer, facilitating photopolymerization reactions through photo-oxidation or photo-reduction mechanisms. It interacts with iodonium salts and other co-initiators to generate reactive species that initiate polymerization.
相似化合物的比较
Similar Compounds
- 2-amino-4,6-diphenylbenzene-1,3-dicarbonitrile
- 2-amino-4-methyl-6-phenylbenzene-1,3-dicarbonitrile
- 1-amino-4-methyl-naphthalene-2-carbonitrile
Uniqueness
2-amino-5-methyl-4,6-diphenylbenzene-1,3-dicarbonitrile stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly effective as a photosensitizer in photopolymerization processes, offering advantages in terms of efficiency and versatility.
属性
CAS 编号 |
36337-29-8 |
|---|---|
分子式 |
C21H15N3 |
分子量 |
309.4 g/mol |
IUPAC 名称 |
2-amino-5-methyl-4,6-diphenylbenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C21H15N3/c1-14-19(15-8-4-2-5-9-15)17(12-22)21(24)18(13-23)20(14)16-10-6-3-7-11-16/h2-11H,24H2,1H3 |
InChI 键 |
ZDLPWQGMSCEXAZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1C2=CC=CC=C2)C#N)N)C#N)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzonitrile, 4-[bis(acetyloxy)methyl]-](/img/structure/B14680295.png)

![N-[5-Chloro-2-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B14680299.png)




![7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14680343.png)

![N-[4-(cycloheptylmethyl)cyclohexyl]acetamide](/img/structure/B14680353.png)
